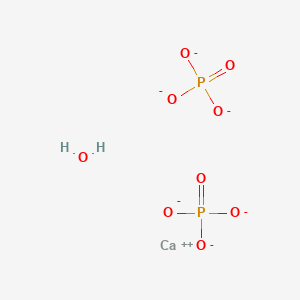
Calcium;diphosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium diphosphate hydrate, also known as dicalcium phosphate dihydrate, is a calcium phosphate compound with the chemical formula CaHPO₄·2H₂O. It is commonly used in various industries, including food, pharmaceuticals, and agriculture. This compound is known for its white, odorless powder form and is often utilized as a dietary supplement, a polishing agent in toothpaste, and a biomaterial .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium diphosphate hydrate is typically produced by the neutralization of calcium hydroxide with phosphoric acid, resulting in the precipitation of the dihydrate form. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{Ca(OH)}_2 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} ] This reaction is carried out at a temperature of around 60°C to ensure the formation of the dihydrate form .
Industrial Production Methods
In industrial settings, calcium chloride can be treated with ammonium phosphate to form calcium diphosphate hydrate. The reaction is as follows: [ \text{CaCl}_2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ] The resulting slurry is then heated to around 65-70°C to form the crystalline precipitate .
Chemical Reactions Analysis
Types of Reactions
Calcium diphosphate hydrate primarily undergoes precipitation reactions. It can also participate in acid-base reactions due to its phosphate group.
Common Reagents and Conditions
Acid-Base Reactions: Reacts with acids like hydrochloric acid to form calcium chloride and phosphoric acid.
Precipitation Reactions: Forms precipitates when reacted with calcium or phosphate-containing solutions.
Major Products Formed
Calcium Chloride: Formed when reacted with hydrochloric acid.
Phosphoric Acid: Formed as a byproduct in acid-base reactions.
Scientific Research Applications
Calcium diphosphate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in cell culture media as a source of calcium and phosphate ions.
Medicine: Utilized in the formulation of dietary supplements and as a component in bone graft materials.
Industry: Used as a polishing agent in toothpaste and as a stabilizer in plastics
Mechanism of Action
Calcium diphosphate hydrate exerts its effects primarily through the release of calcium and phosphate ions. In biological systems, these ions play crucial roles in bone mineralization and homeostasis. The compound reacts with hydrochloric acid in the stomach to neutralize pH and provide essential ions for bone health .
Comparison with Similar Compounds
Calcium diphosphate hydrate is often compared with other calcium phosphates such as:
Monocalcium Phosphate: More soluble in water and used as a leavening agent in baking.
Tricalcium Phosphate: Less soluble and used as an anti-caking agent in powdered products.
Hydroxyapatite: Similar in composition to bone mineral and used extensively in biomedical applications
Calcium diphosphate hydrate is unique due to its balanced solubility and bioavailability, making it suitable for a variety of applications in different fields.
Properties
Molecular Formula |
CaH2O9P2-4 |
|---|---|
Molecular Weight |
248.04 g/mol |
IUPAC Name |
calcium;diphosphate;hydrate |
InChI |
InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-6 |
InChI Key |
ZBZJARSYCHAEND-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















